4-(Quinazolin-4-ylamino)phenol is an organic compound that combines a quinazoline moiety with an amino and phenolic group. This compound is notable for its potential biological activities, particularly in medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.
4-(Quinazolin-4-ylamino)phenol belongs to the class of quinazoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are often explored in drug development due to their ability to interact with various biological targets. The specific structure of 4-(Quinazolin-4-ylamino)phenol allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of 4-(Quinazolin-4-ylamino)phenol can be achieved through several methods, primarily involving the reaction of quinazoline derivatives with phenolic compounds. One common approach involves the use of 4-chloroquinazoline as a precursor, which reacts with m-aminophenol in the presence of suitable solvents and catalysts.
The molecular formula for 4-(Quinazolin-4-ylamino)phenol is CHNO. The compound features:
Key Structural Data:
4-(Quinazolin-4-ylamino)phenol can undergo various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of more complex structures .
The mechanism of action for compounds like 4-(Quinazolin-4-ylamino)phenol often involves interactions with biological targets such as enzymes or receptors. The presence of both an amino and a phenolic group allows this compound to potentially:
Experimental studies have shown that derivatives of quinazoline exhibit significant biological activities, supporting their potential therapeutic applications.
The physical properties of 4-(Quinazolin-4-ylamino)phenol include:
Chemical Properties:
4-(Quinazolin-4-ylamino)phenol has potential applications in various fields:
The structural architecture of 4-(quinazolin-4-ylamino)phenol integrates two pharmacophoric units: the quinazoline scaffold (a kinase-inhibitory domain) and the para-aminophenol moiety (a redox-active component). Rational drug design exploits this hybrid configuration to achieve synergistic target modulation. In dual PI3K/HDAC inhibitors, the phenolic hydroxyl group serves as an optimal linker attachment point, enabling extension toward zinc-binding pharmacophores like hydroxamic acids while preserving quinazoline’s hinge-binding capability. This strategy yielded compound 48c, where phenolic oxygen connects to a C6 aliphatic linker terminating in a hydroxamic acid group, resulting in sub-10 nM IC50 against PI3Kγ/δ and HDAC6 [1].
Molecular hybridization further enhances target engagement breadth. For EGFR/VEGFR-2 inhibitors, the para-aminophenol’s oxygen or nitrogen atoms anchor solubilizing groups (e.g., glycosides or triazoles), improving tumor penetration. Recent derivatives appended O-β-galactosyl-triazole to the phenolic oxygen, achieving IC50 = 0.31 µM against EGFR—superior to erlotinib (4.3 µM) [3]. Table 1 summarizes key hybrid design paradigms:
Table 1: Rational Hybrid Designs of 4-(Quinazolin-4-ylamino)phenol Derivatives
Targeted Activity | Hybridization Site | Attached Pharmacophore | Key Structural Feature | Bioactivity Outcome | |
---|---|---|---|---|---|
Dual PI3K/HDAC inhibition | Phenolic oxygen | Hydroxamic acid | C6 alkyl linker | IC50 < 10 nM (PI3Kγ/δ, HDAC6) | |
EGFR/VEGFR-2 inhibition | Phenolic oxygen | Glycosyl-1,2,3-triazole | β-Galactosyl moiety | IC50 = 0.31 µM (EGFR) | |
Multi-kinase inhibition | Anilinic nitrogen | Acetohydrazide | Aryl hydrazone cap | VEGFR-2 IC50 = 0.07 µM | [1] [3] [8] |
The phenolic hydroxyl and anilinic nitrogen of 4-(quinazolin-4-ylamino)phenol serve as nucleophilic sites for C–O or C–N bond formation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the phenolic oxygen exemplifies a bioactivity-driven coupling strategy. When propargyl ether derivatives of 4-(quinazolin-4-ylamino)phenol react with glycosyl azides under Cu(I) catalysis, triazole-linked glycoconjugates form regioselectively. Optimized conditions (CuSO4/NaAsc, THF/H2O 2:1, 25°C) achieve >85% yield and amplify cytotoxicity against HCT-116 (IC50 = 2.90–6.40 µM) by enhancing cellular uptake [3].
Amide coupling remains pivotal for kinase inhibitor development. Carbodiimide-mediated condensation between the anilinic nitrogen and carboxylic acids generates arylhydrazides. Derivatives like 9e (bearing a p-trifluoromethylphenylacetohydrazide) inhibit VEGFR-2 at IC50 = 0.07 µM by forming a hydrogen bond triad with Glu885, Asp1046, and Lys868 in the kinase back pocket [8]. Table 2 compares coupling methodologies:
Table 2: Coupling Methodologies for 4-(Quinazolin-4-ylamino)phenol Functionalization
Coupling Type | Reagents/Conditions | Yield Range | Bioactivity Enhancement | Key Applications | |
---|---|---|---|---|---|
CuAAC ("Click") | CuSO4/NaAsc, THF:H2O (2:1), 25°C | 80–92% | HCT-116 IC50 ↓ to 2.90 µM | Glycosyl-triazole hybrids | |
Amide bond formation | EDC/HOBt, DMF, 0°C→rt | 75–88% | VEGFR-2 IC50 = 0.07 µM | Type II kinase inhibitors | |
Buchwald-Hartwig amination | Pd2(dba)3, XPhos, Cs2CO3, dioxane, 100°C | 65–78% | NF-κB translocation blockade | Alkylthiourea derivatives | [2] [3] [8] |
Replacing the phenolic hydroxyl with alkylthiourea switches the mechanism from redox modulation to protein-binding enhancement. Phenolic derivatives like 48c rely on hydrogen bonding for PI3Kδ affinity (e.g., with Val828), whereas alkylthiourea analogs (e.g., compound 19) engage in hydrophobic contacts and thiourea-arginine interactions. This shift enhances NF-κB inhibition, reducing IL-6 production (IC50 = 0.84 µM) by blocking p65 nuclear translocation without affecting IκB degradation [2].
Electron-withdrawing effects further differentiate bioactivity. Alkylthiourea-quinazolines suppress TNFα at IC50 = 4.0 µM—outperforming phenolic controls like CAPE (IC50 = 11.4 µM)—due to improved membrane permeability from the thiourea’s lipophilic t-butyl or benzyl groups. Conversely, phenolic derivatives exhibit superior antioxidant capacity, scavenging ROS via radical resonance stabilization [2] [6].
Halogenation at quinazoline C6/C7 positions fine-tunes electronic properties and steric occupancy. Bromination at C6 (e.g., in 6-bromo-2-(pyridin-3-yl)quinazolin-4-amine) elevates EGFR affinity (IC50 = 0.096 µM) by:
Chlorination diversifies reactivity for cross-coupling. 4-Chloroquinazoline intermediates undergo Sonogashira reactions with terminal alkynes, forming arylacetylene derivatives that inhibit tubulin polymerization. Fluorinated analogs like 6,7-diF-quinazolin-4-ylamino phenols enhance blood-brain barrier penetration (log P = 2.1) for CNS malignancy applications [3] [7]. Table 3 details halogen positioning effects:
Table 3: Halogenation Impact on Quinazoline-Phenol Derivatives
Halogen Position | Electronic Effect | Target Kinase Affinity | Cellular Potency | Key Derivative Examples | |
---|---|---|---|---|---|
C6-Bromo | −I effect, σp = 0.23 | EGFR IC50 ↓ to 0.096 µM | MCF-7 IC50 = 2.49 µM | 6-Bromo-2-(pyridin-3-yl)quinazolin-4-amine | |
C6,C7-DiF | Strong −I effect, log P ↓ | BRAFV600E IC50 ↓ 5-fold | MDA-MB-231 apoptosis ↑ 3.7× | 6,7-Difluoro-N4-(3-hydroxybenzyl)quinazoline-2,4-diamine | |
C5-Chloro (phenolic ring) | Moderate +R effect | VEGFR-2 ΔG = −10.2 kcal/mol | HUVEC proliferation ↓ 78% | 3-Chloro-4-(quinazolin-4-ylamino)phenol | [3] [7] [8] |
Concluding Remarks
Strategic derivatization of 4-(quinazolin-4-ylamino)phenol—through pharmacophore hybridization, regioselective coupling, substituent interchange, and halogen positioning—enables precise modulation of anticancer activity. Future work should prioritize in vivo validation of these structure-activity principles, particularly for overcoming kinase-inhibitor resistance.
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6